molecular formula C9H20Cl2N2 B13091035 N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride

Katalognummer: B13091035
Molekulargewicht: 227.17 g/mol
InChI-Schlüssel: GXHYEEVYHFGCQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride is a chemical compound with the molecular formula C9H18N2Cl2 It is a diamine derivative with a unique structure that includes a pent-2-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or distillation to remove any impurities and obtain the dihydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted diamine derivatives.

Wissenschaftliche Forschungsanwendungen

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its alkyne backbone, which imparts distinct chemical and physical properties compared to its aromatic counterparts.

Eigenschaften

Molekularformel

C9H20Cl2N2

Molekulargewicht

227.17 g/mol

IUPAC-Name

N,N-diethylpent-2-yne-1,5-diamine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-3-11(4-2)9-7-5-6-8-10;;/h3-4,6,8-10H2,1-2H3;2*1H

InChI-Schlüssel

GXHYEEVYHFGCQA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC#CCCN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.